![molecular formula C14H17NO2 B3027806 4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile CAS No. 1393330-62-5](/img/structure/B3027806.png)

4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile

Overview

Description

Synthesis Analysis

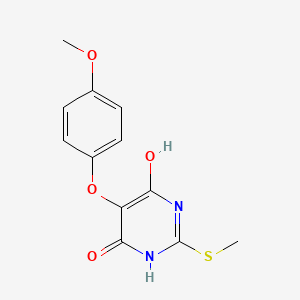

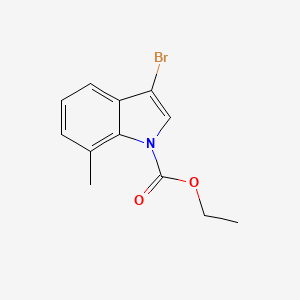

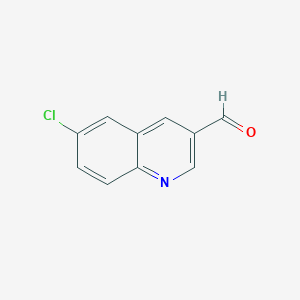

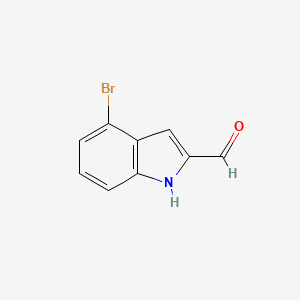

The synthesis of related compounds often involves multi-step reactions, including cyclization and substitution reactions. For instance, the synthesis of pyridine derivatives involves the use of Vilsmeier-Haack chlorination and subsequent reactions to introduce various substituents . Similarly, the synthesis of thiophene derivatives employs the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur . These methods could potentially be adapted for the synthesis of "4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile".

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and UV-Vis are commonly used to determine the molecular structure of compounds. For example, the crystal structure of a pyrazolopyridine derivative was determined using single-crystal X-ray diffraction, revealing coplanarity between pyrazole, pyridine, and pyran rings . Similarly, the molecular structure and vibrational frequencies of a biphenyl carbonitrile were analyzed using DFT calculations and experimental techniques . These techniques could be employed to elucidate the molecular structure of "4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile".

Chemical Reactions Analysis

The reactivity of compounds with methoxyphenyl and carbonitrile groups can be influenced by the presence of electron-donating and electron-withdrawing groups. For instance, the presence of nitro groups in pyridine derivatives affects their electronic properties and reactivity . Schiff base formation using thiophene carbonitrile and pyrazole carboxaldehydes demonstrates the reactivity of the carbonitrile group towards nucleophilic attack . These studies suggest that "4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile" may also undergo similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are greatly influenced by their molecular structure. The thermodynamic properties of a tetrahydropyrimidine derivative in various solvents were studied, showing the influence of solvent on solubility and related thermodynamic parameters . The electronic properties, such as HOMO and LUMO energies, and the potential for nonlinear optical applications, are also discussed for related compounds . These properties are crucial for understanding the behavior of "4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile" in different environments and its potential applications in materials science.

Scientific Research Applications

Synthesis and Structural Analysis

- Pyridine derivatives related to 4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile have been synthesized and studied for their structural features using spectroscopic methods. Fluorescence spectra and the impact of substituents on emission spectra were key aspects of this research (Cetina et al., 2010).

Corrosion Inhibition

- Derivatives of this compound have been explored as corrosion inhibitors. A study demonstrated that certain pyranopyrazole derivatives, including compounds with a methoxyphenyl group, showed high inhibition efficiency for mild steel corrosion in acidic solutions. This was confirmed through various techniques like electrochemical studies and Density Functional Theory (DFT) (Yadav et al., 2016).

Optoelectronic Applications

- Pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups have been synthesized and characterized for their potential in optoelectronic applications. Their thermal stability and polycrystalline structure were key aspects of this study, indicating potential use in electronic devices (El-Menyawy et al., 2019).

Acoustical and Solubility Studies

- Novel dihydropyridine derivatives, which include methoxyphenyl groups, have been synthesized and analyzed for their acoustical parameters and solubility in different solvents. This research provides insights into solute-solvent interactions, crucial for understanding the properties of these compounds in various mediums (Baluja & Talaviya, 2016).

Liquid Crystal Research

- Compounds similar to 4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile have been studied for their potential as liquid crystals. Aspect ratios of molecules like 4′-Methoxy-biphenyl-4-carbonitrile were computed, providing valuable data for the development of nematic and smectic liquid crystal phases (Villanueva-García et al., 2006).

Novel Schiff Bases Synthesis

- Schiff bases using derivatives of this compound have been synthesized and assessed for their antimicrobial activity. This indicates its potential in developing new antimicrobial agents (Puthran et al., 2019).

Chemical Transformations and Reactivity

- The reactivity of chromone derivatives, closely related to 4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile, has been studied under various nucleophilic conditions. This research is significant for understanding the chemical transformations and potential applications of these compounds (Ibrahim & El-Gohary, 2016).

Safety and Hazards

The safety data sheet for a similar compound, “4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid”, suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including removing the person to fresh air, rinsing skin with water, and seeking medical advice .

properties

IUPAC Name |

4-[(4-methoxyphenyl)methyl]oxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-16-13-4-2-12(3-5-13)10-14(11-15)6-8-17-9-7-14/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGORSRKTURQGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(CCOCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801172515 | |

| Record name | 2H-Pyran-4-carbonitrile, tetrahydro-4-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile | |

CAS RN |

1393330-62-5 | |

| Record name | 2H-Pyran-4-carbonitrile, tetrahydro-4-[(4-methoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-4-carbonitrile, tetrahydro-4-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027723.png)

![3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027724.png)

![3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027729.png)

![tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate](/img/structure/B3027730.png)

![5-[[4-(4-Hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione](/img/structure/B3027734.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3027742.png)